N-[2-(4-chloroanilino)-2-oxoethyl]-2-oxo-N-propyl-1H-pyridine-4-carboxamide
Description
N-[2-(4-chloroanilino)-2-oxoethyl]-2-oxo-N-propyl-1H-pyridine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a pyridine ring, a carboxamide group, and a chloroanilino moiety, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-[2-(4-chloroanilino)-2-oxoethyl]-2-oxo-N-propyl-1H-pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-2-9-21(17(24)12-7-8-19-15(22)10-12)11-16(23)20-14-5-3-13(18)4-6-14/h3-8,10H,2,9,11H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCVEKTXCCGNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)NC1=CC=C(C=C1)Cl)C(=O)C2=CC(=O)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloroanilino)-2-oxoethyl]-2-oxo-N-propyl-1H-pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 4-chloroaniline with ethyl 2-oxo-2-(pyridin-4-yl)acetate under controlled conditions to form the intermediate product
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloroanilino)-2-oxoethyl]-2-oxo-N-propyl-1H-pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(4-chloroanilino)-2-oxoethyl]-2-oxo-N-propyl-1H-pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-chloroanilino)-2-oxoethyl]-2-oxo-N-propyl-1H-pyridine-4-carboxamide involves its interaction with specific molecular targets. The chloroanilino group can bind to active sites on enzymes or receptors, modulating their activity. The pyridine ring and carboxamide group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chloroanilino)-2-oxoethyl]-2-oxo-N-methyl-1H-pyridine-4-carboxamide
- N-[2-(4-chloroanilino)-2-oxoethyl]-2-oxo-N-ethyl-1H-pyridine-4-carboxamide
Uniqueness
N-[2-(4-chloroanilino)-2-oxoethyl]-2-oxo-N-propyl-1H-pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its propyl group differentiates it from similar compounds, potentially leading to different biological activities and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
